molecular formula C13H15NO B3022566 N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine CAS No. 479631-37-3

N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine

Cat. No. B3022566
M. Wt: 201.26 g/mol
InChI Key: XCUUFWUNKMAFMQ-UHFFFAOYSA-N
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Patent
US06589970B2

Procedure details

(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine (20.0 g, 100 mmol), prepared in the previous step, was dissolved with heating in 300 mL of absolute ethanol. At room temperature, sodium borohydride (3.783 g, 100 mmol) was added portion wise. The reaction stirred under nitrogen for 18 h. 1N HCl was added to the reaction until pH 1 (litmus paper). The solvent was removed under reduced pressure and the resulting residue was partitioned between methylene chloride and water. The aqueous layer was made basic with 1N NaOH. The aqueous layer was separated and extracted with methylene chloride. The combined organic extracts were dried (MgSO4) and solvent removed under reduced pressure to give (6-methoxy-naphthalen-2-ylmethyl)-methyl-amine (18.80 g, 93.5%) as an off-white solid, mp 96-104° C.
Name
(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.783 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]=[N:14][CH3:15])[CH:7]=[CH:6]2.[BH4-].[Na+].Cl>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH2:13][NH:14][CH3:15])[CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine
Quantity
20 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=NC
Step Two
Name
Quantity
3.783 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred under nitrogen for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.